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Compound of Interest

Compound Name: 4-Amino-1-methylpiperidine

Cat. No.: B1301898 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of novel molecules is a cornerstone of successful research. This guide provides a

comprehensive comparison of spectroscopic techniques for the structural elucidation of 4-
Amino-1-methylpiperidine and its derivatives, offering supporting experimental data and

detailed protocols to aid in analytical workflows.

This document focuses on the application of Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR)

spectroscopy for the structural confirmation of 4-Amino-1-methylpiperidine. To illustrate the

comparative power of these techniques, we also present data for a closely related derivative, 4-

(Acetylamino)-1-methylpiperidine.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and FTIR spectroscopy for 4-Amino-1-methylpiperidine and its

acetylated derivative.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

4-Amino-1-

methylpiperidine
~2.85 d 2H H-2e, H-6e

~2.25 s 3H N-CH₃

~2.05 t 2H H-2a, H-6a

~1.80 m 1H H-4

~1.70 d 2H H-3e, H-5e

~1.30 q 2H H-3a, H-5a

1.25 (broad s) 2H NH₂

4-

(Acetylamino)-1-

methylpiperidine

5.30 (broad s) 1H NH

~3.80 m 1H H-4

~2.80 d 2H H-2e, H-6e

~2.28 s 3H N-CH₃

~2.00 t 2H H-2a, H-6a

1.98 s 3H COCH₃

~1.90 d 2H H-3e, H-5e

~1.45 q 2H H-3a, H-5a

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Assignments are based on typical ranges for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

4-Amino-1-methylpiperidine ~56.0 C-2, C-6

~50.5 C-4

~46.5 N-CH₃

~35.0 C-3, C-5

4-(Acetylamino)-1-

methylpiperidine
169.5 C=O

~55.5 C-2, C-6

~48.0 C-4

~46.0 N-CH₃

~33.0 C-3, C-5

21.5 COCH₃

Note: Assignments are based on predicted values and data from analogous compounds.

Table 3: Mass Spectrometry Data (Electron Ionization -
EI)

Compound Molecular Ion (m/z)
Key Fragment Ions

(m/z)

Interpretation of Key

Fragments

4-Amino-1-

methylpiperidine
114 99, 84, 71, 58, 44

Loss of -NH, Loss of -

CH₂NH₂, α-cleavage

leading to [M-CH₃]⁺,

Iminium ion fragments

4-(Acetylamino)-1-

methylpiperidine
156 113, 98, 84, 71, 58, 43

Loss of -COCH₃, Loss

of -NHCOCH₃,

McLafferty

rearrangement,

Iminium ion

fragments, [CH₃CO]⁺
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Table 4: FTIR Spectroscopy Data (Liquid Film/KBr)
Compound

Absorption Band

(cm⁻¹)
Intensity Vibrational Mode

4-Amino-1-

methylpiperidine
3360-3280 Medium, Broad

N-H Stretch

(asymmetric &

symmetric)

2950-2800 Strong C-H Stretch (aliphatic)

~1590 Medium N-H Bend (scissoring)

~1100 Medium C-N Stretch

4-(Acetylamino)-1-

methylpiperidine
~3300 Strong, Broad N-H Stretch (amide)

2950-2800 Strong C-H Stretch (aliphatic)

~1640 Strong C=O Stretch (amide I)

~1550 Strong N-H Bend (amide II)

~1290 Medium C-N Stretch (amide III)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of the 4-amino-1-methylpiperidine derivative in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz
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Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Pulse Width: 30°

Spectral Width: -2 to 12 ppm

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 1024 or more

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled

Spectral Width: 0 to 200 ppm

Referencing: CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent

such as methanol or acetonitrile.
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2. Electron Ionization (EI) Mass Spectrometry:

Mass Spectrometer: GC-MS system

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 40-500

GC Conditions (if applicable):

Column: 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film

thickness)

Carrier Gas: Helium at a constant flow of 1 mL/min

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:

For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid

directly onto the ATR crystal.

2. Data Acquisition:

Spectrometer: FTIR spectrometer equipped with a DTGS detector.

Mode: Transmittance or Absorbance
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Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean KBr plates or empty ATR crystal should be

collected prior to sample analysis.

Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural

confirmation.
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Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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